

# Sofpironium Bromide Demonstrates Significant Quality of Life Improvements Over Placebo in Hyperhidrosis Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sofpironium bromide*

Cat. No.: *B8534756*

[Get Quote](#)

For Immediate Release

New analyses of pivotal clinical trial data reveal that **sofipironium bromide**, a novel topical anticholinergic agent, offers statistically significant and clinically meaningful improvements in quality of life for individuals with primary axillary hyperhidrosis compared to a placebo. The comprehensive data, drawn from large-scale, randomized controlled trials, underscores the therapeutic potential of **sofipironium bromide** in addressing the burdensome symptoms of excessive underarm sweating.

Primary endpoints from the pivotal Phase 3 CARDIGAN I and CARDIGAN II studies, as well as other key clinical trials, consistently show that patients treated with **sofipironium bromide** experienced substantial reductions in sweat production and disease severity, which translated into notable enhancements in their daily lives as measured by the Dermatology Life Quality Index (DLQI).

## Quantitative Assessment of Efficacy

The following tables summarize the key quantitative outcomes from pivotal clinical trials comparing **sofipironium bromide** with a placebo.

Table 1: Improvement in Hyperhidrosis Disease Severity Scale (HDSS)

| Clinical Trial   | Sofpironium Bromide Group                                                    | Placebo Group                                                                | p-value   |
|------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------|-----------|
| CARDIGAN I       | 49.3% of patients achieved $\ge 2$ -point improvement[1][2]                  | 29.4% of patients achieved $\ge 2$ -point improvement[1][2]                  | <0.001[1] |
| CARDIGAN II      | 63.9% of patients achieved $\ge 2$ -point improvement[1][2]                  | 47.0% of patients achieved $\ge 2$ -point improvement[1][2]                  | 0.003[1]  |
| Japanese Phase 3 | 53.9% of patients achieved HDSS of 1 or 2 and $\ge 50\%$ GSP reduction[3][4] | 36.4% of patients achieved HDSS of 1 or 2 and $\ge 50\%$ GSP reduction[3][4] | 0.003[3]  |

Table 2: Reduction in Gravimetric Sweat Production (GSP)

| Clinical Trial           | Sofpironium Bromide Group                                          | Placebo Group | p-value   |
|--------------------------|--------------------------------------------------------------------|---------------|-----------|
| CARDIGAN I & II (Pooled) | Statistically significant greater reduction in sweat production[5] | -             | 0.0002[5] |
| Japanese Phase 3         | Statistically significant greater reduction from baseline[4]       | -             | <0.001    |

Table 3: Improvement in Dermatology Life Quality Index (DLQI)

| Clinical Trial            | Sofpironium Bromide Group                            | Placebo Group |
|---------------------------|------------------------------------------------------|---------------|
| Systematic Review Finding | Consistently greater reduction in mean DLQI score[6] | -             |

## Experimental Protocols

The data presented is primarily derived from the CARDIGAN I and CARDIGAN II Phase 3 clinical trials, which followed a robust and standardized methodology.

**Study Design:** The CARDIGAN trials were multicenter, randomized, double-blind, vehicle-controlled studies.[7][8]

**Participant Population:** The studies enrolled patients aged nine years and older with a diagnosis of primary axillary hyperhidrosis.[8][9]

**Treatment Regimen:** Participants were randomized to receive either **sofpironium bromide** gel (15%) or a vehicle gel. The product was applied once daily to the axillae for a treatment period of six weeks.[7][8]

**Efficacy Endpoints:**

- **Co-Primary Endpoint 1:** The proportion of subjects achieving at least a two-point improvement on the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) scale from baseline to the end of treatment.[8][9]
- **Co-Primary Endpoint 2:** The change in gravimetric sweat production (GSP) from baseline to the end of treatment.[8][9]
- **Secondary Endpoints:** Included assessments of quality of life using the Dermatology Life Quality Index (DLQI).[10]

**Safety Assessments:** Safety and tolerability were monitored throughout the studies via the collection of adverse events, local skin responses, vital signs, and laboratory testing.[7]

## Mechanism of Action and Experimental Workflow

To visually represent the underlying processes, the following diagrams illustrate the signaling pathway of **sofpironium bromide** and the workflow of the pivotal clinical trials.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New anticholinergic preparation is effective and tolerable in hyperhidrosis - Medical Conferences [conferences.medicom-publishers.com]
- 2. assets.bmctoday.net [assets.bmctoday.net]
- 3. A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study of 5% sofrironium bromide (BBI-4000) gel in Japanese patients with primary axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sweathelp.org [sweathelp.org]
- 5. Sofpironium topical gel, 12.45%, for the treatment of axillary hyperhidrosis: Pooled efficacy and safety results from 2 phase 3 randomized, controlled, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Brickell Biotech Initiates Phase 3 Trial of Sofpironium Bromide Gel for Hyperhidrosis - - PracticalDermatology [practicaldermatology.com]
- 9. Study: Sofpironium Gel Effective for Axillary Hyperhidrosis - - PracticalDermatology [practicaldermatology.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- To cite this document: BenchChem. [Sofpironium Bromide Demonstrates Significant Quality of Life Improvements Over Placebo in Hyperhidrosis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8534756#assessing-quality-of-life-improvements-with-sofpironium-bromide-vs-placebo>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)